6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6FBMP, is a chemical compound that is used in a variety of scientific research applications. It is a small molecule that can be synthesized through a variety of methods and is a useful tool for studying biochemical and physiological effects.
Scientific Research Applications
6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one has a wide range of applications in scientific research. It can be used as a building block for the synthesis of other compounds and can be used to study the biochemical and physiological effects of various compounds. 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one can also be used in drug discovery and development, as it can be used to study the pharmacological properties of various compounds. Additionally, 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one can be used to study the structure-activity relationships of various compounds.
Mechanism of Action
The mechanism of action of 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then trigger biochemical and physiological responses. Additionally, 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to interact with various enzymes, which can lead to changes in the metabolism of the compounds that it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one are still being studied. However, it has been shown to have a variety of effects, including the inhibition of certain enzymes, the modulation of certain receptors, and the activation of certain pathways. Additionally, 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one in lab experiments include its low cost, its easy availability, and its ability to be synthesized through a variety of methods. Additionally, it can be used to study the biochemical and physiological effects of various compounds. The limitations of using 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one in lab experiments include its lack of specificity, as it can bind to a variety of receptors and enzymes, and its lack of stability, as it can degrade over time.
Future Directions
The future directions of 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research on the structure-activity relationships of 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one and its ability to modulate various receptors and pathways could lead to new insights into the potential therapeutic uses of the compound. Finally, further research on the synthesis of 6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one could lead to more efficient and cost-effective methods of synthesis.
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVBXRLYNHZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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